molecular formula C6H6N2O2S3 B13999613 3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile CAS No. 4886-20-8

3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B13999613
CAS No.: 4886-20-8
M. Wt: 234.3 g/mol
InChI Key: CTONUQCYVPRSER-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with methylsulfinyl groups under controlled conditions. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides.

Scientific Research Applications

3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives with different substituents, such as:

  • 3,5-Bis(trifluoromethyl)-1,2-thiazole-4-carbonitrile
  • 3,5-Bis(methylthio)-1,2-thiazole-4-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of methylsulfinyl groups may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

4886-20-8

Molecular Formula

C6H6N2O2S3

Molecular Weight

234.3 g/mol

IUPAC Name

3,5-bis(methylsulfinyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H6N2O2S3/c1-12(9)5-4(3-7)6(11-8-5)13(2)10/h1-2H3

InChI Key

CTONUQCYVPRSER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C(=NS1)S(=O)C)C#N

Origin of Product

United States

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